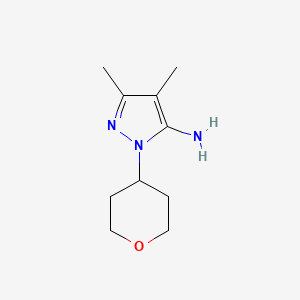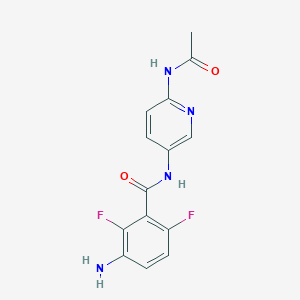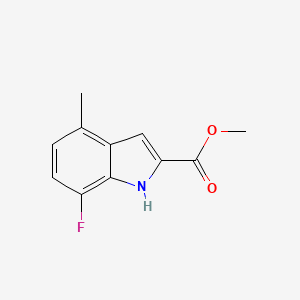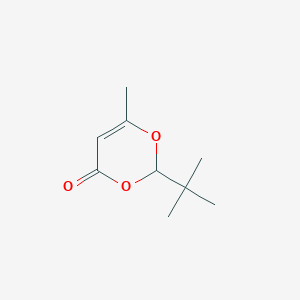
2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one
Overview
Description
4H-1,3-Dioxin-4-one, 2-(1,1-dimethylethyl)-6-methyl-, ®-: is a heterocyclic compound that belongs to the family of 1,3-dioxin-4-ones This compound is characterized by its unique structure, which includes a dioxin ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Dioxin-4-one derivatives typically involves the reaction of salicylic acid with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This reaction facilitates the formation of the dioxin-4-one ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalyst-free conditions and commercially available starting materials makes the process more practical and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The compound can participate in substitution reactions, where the substituents on the dioxin ring can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Various substituted dioxin-4-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a versatile intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules through further chemical modifications .
Biology and Medicine: In medicinal chemistry, 4H-1,3-Dioxin-4-one derivatives have shown potential as inhibitors of nucleoside base transport and topoisomerase I . These properties make them valuable in the development of anti-cancer and anti-microbial agents.
Industry: The compound is used in the production of insecticides and fungicides due to its biological activity . Its derivatives are also employed in the synthesis of materials with luminescent properties for various industrial applications .
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one derivatives involves their interaction with specific molecular targets. For example, as topoisomerase I inhibitors, these compounds interfere with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription . This mechanism is crucial for their anti-cancer activity.
Comparison with Similar Compounds
1,3-Benzodioxane: Another oxygen-based heterocycle with similar applications in medicinal and synthetic chemistry.
1,3-Oxathiine: A sulfur-containing analog with applications in agrochemicals and pharmaceuticals.
Uniqueness: 4H-1,3-Dioxin-4-one, 2-(1,1-dimethylethyl)-6-methyl-, ®- stands out due to its specific substituents, which enhance its chemical reactivity and biological activity. The presence of the 2-(1,1-dimethylethyl) and 6-methyl groups provides unique steric and electronic effects that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-tert-butyl-6-methyl-1,3-dioxin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPXDBBVCANLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(O1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229264 | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119322-99-5 | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119322-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



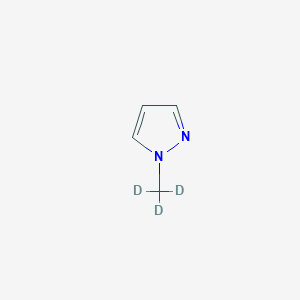
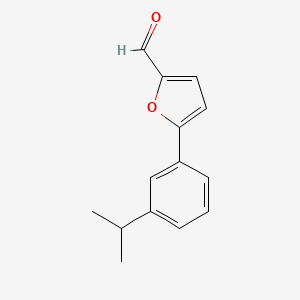
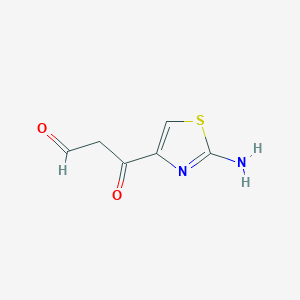
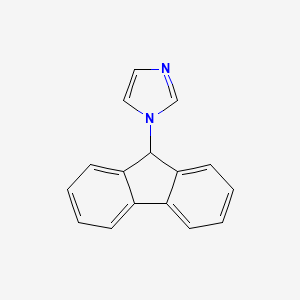

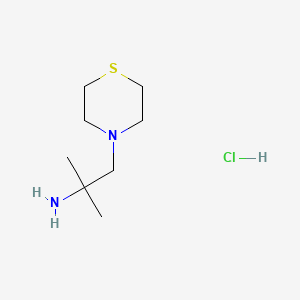
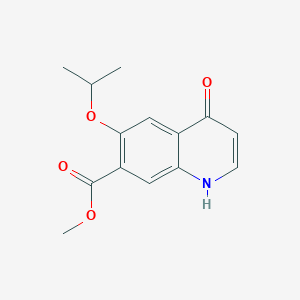

![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
![(E)-3-phenyl-N-[(E)-(3-phenyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13891789.png)
